

An In-depth Technical Guide to 2-Amino-3,4difluorobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-3,4-difluorobenzaldehyde

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This technical guide provides a comprehensive overview of the chemical compound **2-Amino-3,4-difluorobenzaldehyde**, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical structure, properties, synthesis, and reactivity, with a focus on its application as a valuable building block in the synthesis of complex organic molecules.

Chemical Structure and Properties

2-Amino-3,4-difluorobenzaldehyde is an aromatic compound with the molecular formula C₇H₅F₂NO.[1] Its structure consists of a benzene ring substituted with an amino group (-NH₂) at position 2, fluorine atoms at positions 3 and 4, and an aldehyde group (-CHO) at position 1.[1] The presence of fluorine atoms significantly influences the molecule's physicochemical properties, which can enhance metabolic stability and binding affinity to biological targets, making it a compound of interest in pharmaceutical research.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **2-Amino-3,4-difluorobenzaldehyde**:



Property	Value	Source(s)
Molecular Formula	C7H5F2NO	[1][2]
Molecular Weight	157.12 g/mol	[1][3]
CAS Number	1602097-79-9	[1][2][3]
Melting Point	112–114°C	[3]
Boiling Point (Predicted)	252.2 ± 40.0 °C	[3]
Density (Predicted)	1.405 ± 0.06 g/cm ³	[3]
pKa (Predicted)	-2.69 ± 0.10	[3]
¹H-NMR (400 MHz, CDCl₃)	δ 9.82 (d, J=1.6 Hz, 1H), 7.30-7.26 (m, 1H), 6.58-6.52 (m, 1H), 6.30 (br, 2H)	[2]
IR Spectroscopy (cm ⁻¹)	~3350 (N-H stretching), ~1680 (C=O stretching)	[3]
Mass Spectrometry (m/z)	Molecular ion peak at 157	[3]

Synthesis of 2-Amino-3,4-difluorobenzaldehyde

The regioselective synthesis of **2-Amino-3,4-difluorobenzaldehyde** is crucial to ensure the correct placement of the functional groups on the aromatic ring. A common and effective method starts from **3,4-difluorobenzaldehyde** and involves a multi-step process that includes protection of the aldehyde, directed ortho-metalation, amination, and deprotection.

Experimental Protocol: Synthesis via Ortho-metalation and Amination

This protocol is based on a patented method for producing 2-amino-substituted benzaldehyde compounds.

Step 1: Protection of the Aldehyde Group

Dissolve 50.22 g (352 mmol) of 3,4-difluorobenzaldehyde in 176 mL of toluene.



- Add 23 mL (389 mmol) of ethylene glycol to the solution.
- Heat the mixture to reflux and remove water using a Dean-Stark apparatus.
- After cooling, add a catalytic amount of p-toluenesulfonic acid and continue refluxing until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(3,4-difluorophenyl)-1,3-dioxolane.

Step 2: Ortho-metalation and Azidation

- Prepare a solution of the protected aldehyde, 2-(3,4-difluorophenyl)-1,3-dioxolane, in a suitable aprotic solvent like THF.
- Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add a strong base, such as n-butyllithium (n-BuLi), to effect lithiation at the 2-position of the aromatic ring.
- After stirring for a specified time to ensure complete lithiation, add an azidating agent, such as tosyl azide or trisyl azide, to the reaction mixture.
- Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
- Dry the organic layer, filter, and concentrate to yield the azido intermediate, 2-(2-azido-3,4-difluorophenyl)-1,3-dioxolane.



Step 3: Reduction of the Azido Group

- Dissolve the azido intermediate in a suitable solvent such as methanol or ethanol.
- Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Alternatively, other reducing agents like triphenylphosphine followed by water can be used.
- Monitor the reaction until the starting material is consumed.
- Filter off the catalyst (if used) and concentrate the filtrate to obtain the amino intermediate, 2-(2-amino-3,4-difluorophenyl)-1,3-dioxolane.

Step 4: Deprotection of the Aldehyde Group

- Dissolve the amino intermediate in a mixture of an organic solvent (e.g., acetone) and an aqueous acidic solution (e.g., dilute HCl).
- Stir the mixture at room temperature until the deprotection is complete.
- Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent.
- Wash the organic layer, dry it, and concentrate it to obtain the final product, 2-Amino-3,4-difluorobenzaldehyde. The product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **2-Amino-3,4-difluorobenzaldehyde**.



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Caption: Synthesis of **2-Amino-3,4-difluorobenzaldehyde**.

Reactivity and Applications

The presence of both an amino and an aldehyde group makes **2-Amino-3,4-difluorobenzaldehyde** a versatile intermediate in organic synthesis.

- Reactions of the Aldehyde Group: The aldehyde functionality can undergo oxidation to form 2-amino-3,4-difluorobenzoic acid or be reduced to 2-amino-3,4-difluorobenzyl alcohol.[3] It readily reacts with primary amines to form Schiff bases, which are important precursors for the synthesis of various heterocyclic compounds.[3]
- Reactions of the Amino Group: The amino group can participate in nucleophilic substitution reactions, allowing for further molecular diversification through acylation or alkylation.[3]

The unique electronic properties conferred by the fluorine atoms, combined with the reactivity of the amino and aldehyde groups, make this compound a valuable starting material for the development of novel pharmaceuticals and advanced materials.[1] Its derivatives are explored for their potential biological activities, with the fluorine atoms often contributing to improved pharmacokinetic profiles.

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